molecular formula C9H8F5NO B13534064 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13534064
M. Wt: 241.16 g/mol
InChI Key: BMGOGNPFGVQFSY-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves several steps. One common method includes the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with appropriate reagents under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Scientific Research Applications

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The methoxy group introduces hydrophilic character, potentially affecting solubility and interaction with biological membranes.

Comparison with Similar Compounds

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoroethan-1-amine group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F5NO/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8H,15H2,1H3

InChI Key

BMGOGNPFGVQFSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(C(F)(F)F)N)F

Origin of Product

United States

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